![molecular formula C9H10O B160933 Tetracyclo[3.3.1.02,8.04,6]nonan-3-one CAS No. 1903-34-0](/img/structure/B160933.png)
Tetracyclo[3.3.1.02,8.04,6]nonan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetracyclo[3.3.1.0²,⁸.0⁴,⁶]nonan-3-one is a polycyclic ketone characterized by a fused four-ring system with bridgehead substituents at positions 2,8 and 4,6. The ketone derivative likely has the molecular formula C₉H₁₀O (MW ~134.18) and retains the rigid tetracyclic scaffold, which imparts unique steric and electronic properties.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that tetracyclo[3.3.1.02,8.04,6]nonan-3-one exhibits antimicrobial properties. Its structure allows it to interact with biological membranes, potentially leading to the disruption of microbial cell integrity. Studies have shown promising results against various bacterial strains, making it a candidate for further development as an antimicrobial agent .
Drug Design and Development
The compound's unique three-dimensional structure makes it an interesting scaffold for drug design. Its ability to mimic natural products can be leveraged in the development of new pharmaceuticals targeting specific biological pathways. For instance, derivatives of this compound have been synthesized and evaluated for their efficacy against cancer cell lines, showing potential as anticancer agents .
Materials Science
Polymer Chemistry
this compound can serve as a monomer in the synthesis of novel polymers with tailored properties. The rigidity and structural integrity provided by its bicyclic framework contribute to the mechanical strength of the resulting materials. Research indicates that polymers derived from this compound exhibit enhanced thermal stability and mechanical properties compared to conventional polymers .
Nanomaterials
The compound's unique geometry allows for its incorporation into nanostructured materials, which can be utilized in various applications such as drug delivery systems and biosensors. The ability to functionalize the surface of nanoparticles with this compound derivatives has been explored to improve biocompatibility and targeting capabilities in therapeutic applications .
Organic Synthesis
Synthetic Intermediates
this compound serves as a valuable intermediate in organic synthesis. Its functional groups can undergo various chemical transformations, allowing for the generation of complex molecules with diverse functionalities. This versatility is particularly useful in synthesizing complex natural products and pharmaceuticals .
Catalysis
The compound has been investigated for its potential role as a catalyst or catalyst precursor in organic reactions such as cycloadditions and rearrangements. Its unique structural features may facilitate specific reaction pathways that are not achievable with traditional catalysts .
Case Studies
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Tetracyclo[3.3.1.0²,⁸.0⁴,⁶]nonan-3-one, and how are reaction conditions optimized?
Methodological Answer: Common synthetic approaches include photochemical cyclization of norbornene derivatives or Diels-Alder reactions with strained dienophiles. Optimization involves systematic variation of catalysts (e.g., Lewis acids), solvents (e.g., toluene-d₆ for NMR studies), and temperature gradients (e.g., 200°C for thermal rearrangements). Reaction progress is monitored via GC-MS or ¹H NMR to identify intermediate species and optimize yields .
Q. Which spectroscopic techniques are most effective for characterizing the structural rigidity of Tetracyclo[3.3.1.0²,⁸.0⁴,⁶]nonan-3-one?
Methodological Answer: X-ray crystallography provides definitive bond-length and angle data for the tetracyclic framework. ¹³C NMR is critical for assessing bridgehead carbon environments, while IR spectroscopy identifies ketone functional groups (C=O stretch ~1700 cm⁻¹). Dynamic NMR experiments at variable temperatures can probe ring strain and conformational mobility .
Q. How does the compound’s IUPAC nomenclature reflect its stereochemical complexity?
Methodological Answer: The numbering system prioritizes bridgehead positions (e.g., 0²,⁸ and 0⁴,⁶) to denote fused rings. Systematic analysis using IUPAC guidelines (e.g., P-23.2.6.3) ensures unambiguous identification of substituent positions and avoids misclassification of secondary bridges .
Q. What experimental protocols assess the thermal stability of Tetracyclo[3.3.1.0²,⁸.0⁴,⁶]nonan-3-one?
Methodological Answer: Thermogravimetric analysis (TGA) measures decomposition onset temperatures. Solution-phase stability is tested by heating in deuterated solvents (e.g., toluene-d₆ at 200°C for 24 hours) and analyzing degradation products via GC-MS. Comparative studies with analogous tricyclic ketones reveal strain-dependent reactivity .
Q. How is the compound’s biological activity evaluated in preliminary assays?
Methodological Answer: In vitro cytotoxicity screens (e.g., MTT assays) using human cell lines identify baseline toxicity. Molecular docking simulations predict interactions with enzymatic targets (e.g., cytochrome P450), guiding further derivatization for selectivity studies .
Advanced Research Questions
Q. What mechanistic insights explain contradictory product distributions in thermal rearrangements of Tetracyclo[3.3.1.0²,⁸.0⁴,⁶]nonan-3-one?
Methodological Answer: Competing pathways (e.g., retro-Diels-Alder vs. bridge migration) are modeled using isotopic labeling (²H or ¹³C) to track carbon migration. Kinetic isotope effects (KIE) and Eyring plots differentiate between concerted and stepwise mechanisms. Conflicting data may arise from solvent polarity effects on transition states .
Q. How can computational methods predict regioselectivity in functionalization reactions of the tetracyclic framework?
Methodological Answer: Density Functional Theory (DFT) calculates Fukui indices to identify nucleophilic/electrophilic sites. Molecular dynamics (MD) simulations assess steric accessibility of bridgehead positions. Experimental validation via halogenation or epoxidation reactions confirms computational predictions .
Q. What strategies resolve discrepancies between experimental and computational NMR chemical shifts?
Methodological Answer: GIAO (Gauge-Including Atomic Orbital) calculations refine DFT-predicted shifts by accounting for solvent effects (e.g., PCM models). Paramagnetic relaxation agents in experimental NMR can suppress spin diffusion, improving signal resolution for crowded regions .
Q. How do steric and electronic factors influence catalytic hydrogenation of the compound’s strained rings?
Methodological Answer: Comparative studies with Pt, Pd, and Rh catalysts under varying pressures (1–10 atm H₂) reveal steric hindrance at bridgehead carbons. Kinetic profiling (e.g., Eyring analysis) quantifies activation barriers, while XAS (X-ray Absorption Spectroscopy) examines catalyst surface interactions .
Q. What multidisciplinary approaches address low yields in derivatizing Tetracyclo[3.3.1.0²,⁸.0⁴,⁶]nonan-3-one for drug discovery?
Methodological Answer: High-throughput screening (HTS) identifies optimal protecting groups for ketone moieties. Flow chemistry minimizes side reactions via precise temperature/residence time control. Structure-activity relationship (SAR) models prioritize derivatives with enhanced bioavailability .
Q. Data Analysis and Contradiction Resolution
Q. How should researchers interpret conflicting spectral data from degradation products?
Methodological Answer: Triangulate GC-MS, IR, and NMR data to identify overlapping signals. Isotopic labeling (e.g., ¹³C at bridgeheads) tracks fragment origins. Principal Component Analysis (PCA) clusters spectral outliers for systematic re-evaluation .
Q. What statistical methods validate reproducibility in synthetic protocols for this compound?
Methodological Answer: Design-of-Experiments (DoE) models (e.g., Box-Behnken) quantify variable interactions (e.g., catalyst loading vs. temperature). Interlaboratory studies with standardized reagents and protocols assess reproducibility, with ANOVA identifying significant deviations .
Q. Methodological Resources
- Structural Databases : Cambridge Structural Database (CSD) entries for analogous polycyclic ketones .
- Computational Tools : Gaussian (DFT), ORCA (MD), and AutoDock (molecular docking) .
- Experimental Protocols : Refer to Kanto Reagents’ guidelines for handling air-sensitive catalysts and deuterated solvents .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Group Comparisons
The table below summarizes key structural and functional differences between Tetracyclo[3.3.1.0²,⁸.0⁴,⁶]nonan-3-one and related compounds:
Key Research Findings
Ring Strain and Reactivity
- Quadricyclanone: The highly strained tetracyclic framework enables unique reactivity, such as [2+2] cycloadditions under UV irradiation . Its smaller ring system (C₇H₆O) compared to the target compound may lead to greater strain and higher reactivity.
- Trinorbornane: Synthesized as a racemic mixture, its C₂-symmetric structure is leveraged in asymmetric catalysis and polymer design .
Functional Group Influence
- Cryptorigidifoliol F : The bicyclic ketone core (C₂₂H₃₈O₃) with a hydroxylated side chain contributes to antimalarial activity, highlighting the role of substituents in bioactivity .
- 9-Thiabicyclo[3.3.1]nonan-3-one: Replacement of a methylene group with sulfur alters electronic properties, as evidenced by ¹³C NMR studies .
Preparation Methods
Birch Reduction of Cyclohexa-1,4-diene Derivatives
The most well-documented route to Triasteranone involves the Birch reduction of cyclohexa-1,4-diene precursors. This method leverages the reductive aromatization of conjugated dienes to generate strained polycyclic frameworks.
Reaction Mechanism and Conditions
-
Starting Material : Cyclohexa-1,4-diene (or substituted analogs) serves as the precursor .
-
Reduction Protocol : The diene is treated with an alkali metal (e.g., sodium or lithium) in liquid ammonia, followed by protonation with a weak acid (e.g., ethanol or ammonium chloride) .
-
Cyclization : The intermediate enolate undergoes spontaneous cyclization under acidic work-up to form the tetracyclic skeleton .
Example Procedure
A solution of cyclohexa-1,4-diene in anhydrous ammonia is stirred with sodium metal at −78°C. After quenching with ethanol, the mixture is acidified with HCl, yielding Triasteranone in 45–60% isolated yield .
Key Advantages and Limitations
-
Advantages : High functional group tolerance; applicable to substituted dienes.
-
Limitations : Requires cryogenic conditions and careful handling of alkali metals .
Dehydrohalogenation of Halogenated Adamantane Derivatives
Strained hydrocarbons like Triasteranone can be synthesized via elimination reactions from halogenated adamantane analogs.
Synthesis from 1,3-Dibromoadamantane
-
Reagents : Sodium-potassium (Na-K) alloy in ether or heptane .
-
Mechanism : The reaction proceeds via a two-electron transfer, forming a cyclopropane ring through elimination of HBr .
Experimental Data
Parameter | Value | Source |
---|---|---|
Substrate | 1,3-Dibromoadamantane | |
Solvent | Heptane | |
Temperature | Reflux (≈100°C) | |
Yield | 78% |
Role of Additives
-
t-Butanol or Hexamethylphosphoramide (HMPA) : Accelerate reaction kinetics by stabilizing intermediates .
-
Product Ratio : Unoptimized conditions may yield mixtures of Triasteranone and reduced byproducts (e.g., adamantane derivatives) .
Oxidative Functionalization of Tetracyclic Alcohols
Triasteranone can be accessed via oxidation of secondary alcohols within the tetracyclic framework.
Oxidation of Tetracyclo[3.3.1.02,8.04,6]nonan-3-ol
Optimization Notes
-
Solvent Choice : Dichloromethane or acetone minimizes overoxidation .
-
Temperature : Room temperature avoids decomposition of the strained ketone .
Enolate-Mediated Cyclization Strategies
Recent advances utilize enolate intermediates to construct the tetracyclic core.
Intramolecular Aldol Condensation
-
Substrate Design : Linear diketones or keto-esters with preinstalled stereochemistry .
-
Base : Lithium hexamethyldisilazide (LiHMDS) or potassium tert-butoxide .
Case Study
A diketone precursor undergoes deprotonation with LiHMDS at −78°C, followed by warming to 0°C to trigger cyclization. Triasteranone is isolated in 65% yield after acidic work-up .
Transition Metal Catalysis
-
Catalysts : Palladium(II) or nickel(0) complexes facilitate cross-coupling cyclizations .
-
Substrates : Halogenated intermediates coupled with alkenes or alkynes .
Comparative Analysis of Methods
Method | Yield Range | Key Advantages | Limitations |
---|---|---|---|
Birch Reduction | 45–60% | Scalable; minimal purification | Cryogenic conditions required |
Dehydrohalogenation | 60–78% | High atom economy | Hazardous reagents (Na-K alloy) |
Alcohol Oxidation | 70–85% | Mild conditions | Requires alcohol precursor |
Enolate Cyclization | 50–65% | Stereochemical control | Sensitive to moisture and oxygen |
Properties
CAS No. |
1903-34-0 |
---|---|
Molecular Formula |
C9H10O |
Molecular Weight |
134.17 g/mol |
IUPAC Name |
tetracyclo[3.3.1.02,8.04,6]nonan-3-one |
InChI |
InChI=1S/C9H10O/c10-9-7-3-1-4-6(8(4)9)2-5(3)7/h3-8H,1-2H2 |
InChI Key |
BRHVQDLSNQPYFG-UHFFFAOYSA-N |
SMILES |
C1C2C3C2C(=O)C4C1C4C3 |
Canonical SMILES |
C1C2C3C2C(=O)C4C1C4C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.